ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a derivative of the 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate scaffold, a versatile intermediate in medicinal chemistry. The core structure consists of a cyclopenta-fused thiophene ring system with an ethyl ester at position 3 and a 2-methylbenzamido group at position 2 (Figure 1). This compound is synthesized via acylation of the precursor ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 4815-29-6) using 2-methylbenzoyl chloride under reflux conditions . Its structural uniqueness lies in the 2-methylbenzamido substituent, which enhances lipophilicity and may influence biological activity compared to simpler acylated analogs.
Properties
IUPAC Name |
ethyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-9-6-10-14(13)23-17(15)19-16(20)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVFBTVQSSXXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is known for its efficiency in producing aminothiophene derivatives .
Another approach involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using the aforementioned methods. The Gewald reaction is particularly favored due to its scalability and high yield. The use of microwave-assisted synthesis is also gaining traction in industrial settings due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown promise in several pharmacological contexts:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is often associated with enhanced activity against tumor cells due to its ability to interact with DNA and inhibit cell proliferation.
- Neuroprotective Effects : Research on related compounds has suggested neuroprotective properties, potentially through modulation of neuroinflammatory pathways or antioxidant mechanisms. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical Research
The compound's structure allows it to serve as a useful tool in biochemical research:
- Enzyme Inhibition Studies : The compound can be utilized to study enzyme inhibition mechanisms, particularly those involved in metabolic pathways related to tryptophan metabolism. Understanding these pathways can lead to insights into conditions like depression and schizophrenia, where dysregulation is observed.
Drug Development
Given its structural characteristics, this compound can be a lead compound for developing new drugs:
- Lead Compound for Synthesis : Its unique scaffold may serve as a starting point for synthesizing analogs with improved efficacy and selectivity for specific biological targets.
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of thiophene derivatives on cancer cell lines, this compound was found to exhibit IC50 values comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted compounds similar to this compound, demonstrating reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. These findings indicate that the compound could be a candidate for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or by damaging their cell membranes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Variations
The following table compares key structural features, synthesis routes, and reported biological activities of ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with its analogs:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The 2-fluorobenzamido derivative () demonstrated specific antiviral activity, likely due to fluorine’s electronegativity enhancing binding affinity to viral targets .
- Thioureido derivatives (e.g., phenylthioureido in ) showed broad-spectrum antimicrobial activity, attributed to the thiourea moiety’s ability to disrupt microbial membranes .
Synthetic Flexibility :
Biological Activity
Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related pharmacological effects.
1. Structure and Properties
The compound is characterized by a cyclopenta[b]thiophene core, which is known for its potential in drug development. The molecular structure includes a carboxylate group and a substituted benzamide, contributing to its biological activity.
Research indicates that compounds with a similar scaffold exhibit significant cytotoxic activity against various cancer cell lines. This compound has shown promise as an apoptosis-inducing agent, particularly in breast cancer cells (MCF-7) and liver cancer cells (HepG-2) .
2.2 In Vitro Studies
In vitro studies have demonstrated that this compound induces apoptosis in MCF-7 cells with an IC50 value ranging from 23.2 to 49.9 μM. The treatment led to significant reductions in cell viability and increased early and late apoptotic cell populations .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) | Apoptosis Induction (%) | Necrosis Induction (%) |
|---|---|---|---|
| MCF-7 | 23.2 | 26.86 | 6.29 |
| HepG-2 | Moderate | Not specified | Not specified |
Data sourced from various studies on related compounds.
2.3 In Vivo Studies
In vivo studies further support the antitumor potential of this compound. It has been shown to reduce tumor growth in animal models while improving hematological parameters affected by chemotherapy, such as hemoglobin levels and white blood cell counts .
3. Additional Biological Activities
Beyond antitumor effects, this compound exhibits other pharmacological activities:
- Antiviral Activity : Similar compounds have demonstrated effectiveness against hepatitis C virus (HCV) replication.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways.
- Antibacterial Properties : It has shown activity against various bacterial strains, indicating a broad spectrum of biological activity .
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds derived from the cyclopenta[b]thiophene scaffold:
- Study on Apoptosis Induction : A study demonstrated that derivatives with similar structures could induce apoptosis through mitochondrial pathways, suggesting that this compound may operate via similar mechanisms .
- Flow Cytometry Analysis : Flow cytometric analysis revealed that treatment with this compound resulted in G2/M phase cell-cycle arrest in cancer cells, further supporting its role as an antiproliferative agent .
Q & A
Q. What are the standard synthetic routes for ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives with substituted benzoyl chlorides or isothiocyanates in ethanol or 1,4-dioxane. Catalysts like glacial acetic acid or triethylamine are used to drive the reaction, followed by recrystallization from ethanol or isopropyl alcohol for purification . Example Protocol :
- Dissolve 0.02 mol of 2-amino-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in ethanol.
- Add 0.02 mol of 2-methylbenzoyl chloride and 1 mL glacial acetic acid.
- Reflux for 5 hours, cool overnight, and filter the precipitate .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Characterization employs:
- Spectroscopy : H and C NMR to confirm substituent positions and ester/amide linkages. IR identifies carbonyl stretches (C=O at ~1700 cm) and NH/OH bonds .
- Chromatography : HPLC or TLC to assess purity (>95% typical) .
- X-ray crystallography (if single crystals form) for absolute configuration determination .
Reference Data :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 1.2–1.4 (ethyl ester CH), δ 7.2–8.1 (aromatic protons) | |
| IR | 1705 cm (ester C=O), 1650 cm (amide I) |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Methodological Answer : SAR studies require systematic modifications to the:
- Benzamido group : Replace 2-methyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antimicrobial or anticancer activity changes .
- Thiophene core : Compare cyclopenta[b]thiophene vs. tetrahydrobenzo[b]thiophene derivatives for ring strain effects on binding .
Experimental Design : - Synthesize analogs with varying substituents.
- Test in vitro against target enzymes (e.g., kinases) or pathogens (e.g., Candida albicans).
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Discrepancies (e.g., antifungal activity in one study vs. inactivity in another) may arise from:
- Assay conditions : Differences in solvent (DMSO vs. aqueous), concentration, or cell lines. Standardize protocols per OECD guidelines .
- Impurity effects : Re-test compounds after rigorous purification (e.g., prep-HPLC) to exclude byproduct interference .
- Structural confirmation : Verify configurations via X-ray or 2D NMR (NOESY) to rule out isomerism .
Q. What computational strategies optimize the compound’s physicochemical properties?
- Methodological Answer : Use in silico tools to predict:
- Lipophilicity (logP) : Adjust ester/amide groups to enhance membrane permeability (e.g., replace ethyl ester with methyl for lower logP) .
- Metabolic stability : Employ CYP450 isoform models (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites for deuteration or fluorination .
Case Study :
Ethyl-to-methyl ester substitution reduced logP from 3.1 to 2.7, improving aqueous solubility by 40% in analogs .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
